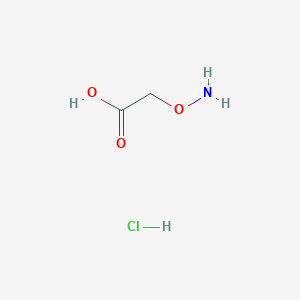

Hemihydrochlorure de carboxymethoxylamine

Vue d'ensemble

Description

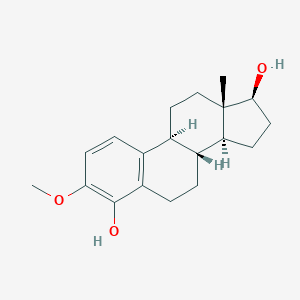

IDO1 est une enzyme qui catalyse la dégradation du tryptophane en N-formyl-kynurénine, une voie qui est souvent régulée à la hausse dans divers cancers pour aider les tumeurs à échapper au système immunitaire . En inhibant IDO1, INCB024360 vise à restaurer la fonction du système immunitaire et à améliorer la capacité de l'organisme à combattre le cancer .

Applications De Recherche Scientifique

INCB024360 a été largement étudié pour son potentiel en immunothérapie anticancéreuse. Il s'est montré prometteur dans des modèles précliniques et des essais cliniques pour divers types de cancer, notamment le mélanome, le cancer du poumon non à petites cellules et le cancer de la prostate . Le composé agit en renforçant la réponse immunitaire contre les tumeurs, ce qui en fait un ajout précieux aux thérapies combinées avec d'autres médicaments immunomodulateurs .

En plus de son utilisation en thérapie anticancéreuse, INCB024360 est également étudié pour son potentiel dans le traitement d'autres maladies caractérisées par une dysrégulation immunitaire, telles que les maladies auto-immunes .

Mécanisme d'action

INCB024360 exerce ses effets en inhibant sélectivement l'enzyme IDO1. IDO1 médie la scission oxydative du tryptophane, un acide aminé essentiel à la prolifération et à la survie cellulaires . En inhibant IDO1, INCB024360 empêche la dégradation du tryptophane, restaurant ainsi la capacité du système immunitaire à reconnaître et à attaquer les cellules tumorales . L'inhibition d'IDO1 réduit également la conversion des lymphocytes T en lymphocytes T régulateurs, renforçant ainsi la réponse immunitaire .

Mécanisme D'action

Target of Action

The primary targets of Carboxymethoxylamine hemihydrochloride are the GABA-T (GABA transaminase) and the malate-aspartate shuttle (MAS) . GABA-T is an enzyme involved in the degradation of GABA, an inhibitory neurotransmitter in the nervous system. The MAS is a biochemical system for translocating electrons produced during glycolysis across the semipermeable inner membrane of the mitochondrion for oxidative phosphorylation .

Mode of Action

Carboxymethoxylamine hemihydrochloride acts as an inhibitor of both GABA-T and MAS . By inhibiting GABA-T, it prevents the breakdown of GABA, leading to increased levels of this neurotransmitter. The inhibition of MAS disrupts the normal functioning of the electron transport chain, affecting energy production in cells .

Biochemical Pathways

The compound’s action on GABA-T affects the GABAergic pathway , leading to increased levels of GABA in the system . Its inhibition of MAS impacts the glycolytic pathway and oxidative phosphorylation , potentially leading to decreased ATP production .

Result of Action

The inhibition of GABA-T by Carboxymethoxylamine hemihydrochloride can lead to increased levels of GABA, which may have a calming effect on the nervous system . The inhibition of MAS can disrupt energy production, which may affect various cellular processes .

Action Environment

The action, efficacy, and stability of Carboxymethoxylamine hemihydrochloride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its absorption and distribution . .

Analyse Biochimique

Biochemical Properties

Carboxymethoxylamine hemihydrochloride plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. Specifically, it is a potent inhibitor of (pyridoxal 5’-phosphate) PLP-dependent β-lyases . This interaction can influence various biochemical reactions and pathways.

Cellular Effects

The effects of Carboxymethoxylamine hemihydrochloride on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Carboxymethoxylamine hemihydrochloride exerts its effects through various mechanisms. It is known to bind with biomolecules and inhibit or activate enzymes . Specifically, it inhibits (pyridoxal 5’-phosphate) PLP-dependent β-lyases . This inhibition can lead to changes in gene expression and other molecular effects.

Metabolic Pathways

Carboxymethoxylamine hemihydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Méthodes De Préparation

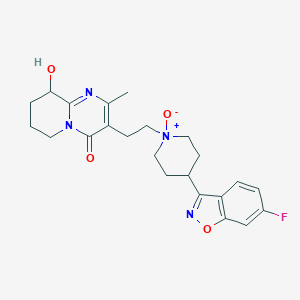

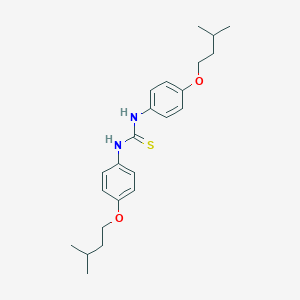

Voies de synthèse et conditions réactionnelles : La synthèse de INCB024360 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une voie courante comprend la réaction de la 3-chloro-4-fluoroaniline avec la nitrosométhylidène pour former un intermédiaire, qui est ensuite réagi avec la 1,2,5-oxadiazol-3-amine dans des conditions spécifiques pour produire INCB024360 . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de INCB024360 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Cela comprend souvent l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : INCB024360 subit principalement des réactions d'inhibition où il se lie au site actif de IDO1, empêchant l'enzyme de catalyser la dégradation du tryptophane . Il ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques.

Réactifs et conditions courants : Le principal réactif impliqué dans l'activité de INCB024360 est l'enzyme IDO1. Le composé est hautement sélectif pour IDO1 et présente une activité minimale contre d'autres enzymes apparentées telles que IDO2 et la tryptophane 2,3-dioxygénase (TDO) . La réaction d'inhibition se produit dans des conditions physiologiques, généralement à la température corporelle et au pH.

Principaux produits formés : Le principal produit de la réaction impliquant INCB024360 est la forme stabilisée du complexe enzyme-substrat, qui empêche la formation de N-formyl-kynurénine à partir du tryptophane .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Indoximod

- Navoximod

- BGB-5777

Unicité : INCB024360 est unique par sa haute sélectivité pour IDO1 par rapport à d'autres enzymes apparentées telles que IDO2 et TDO . Cette sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique. De plus, INCB024360 a montré une efficacité significative en association avec d'autres thérapies anticancéreuses, ce qui en fait un agent polyvalent dans le domaine de l'oncologie .

Propriétés

IUPAC Name |

2-aminooxyacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h2*1,3H2,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXIJIPYZKPDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

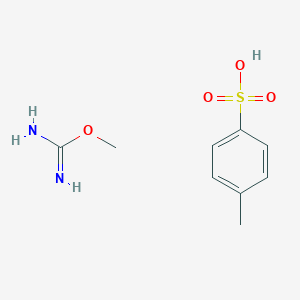

Canonical SMILES |

C(C(=O)O)ON.C(C(=O)O)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883906 | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-14-4 | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(aminooxy)-, hydrochloride (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(aminooxy)acetic] acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOOXYACETIC ACID HEMIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G5QI2GN7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

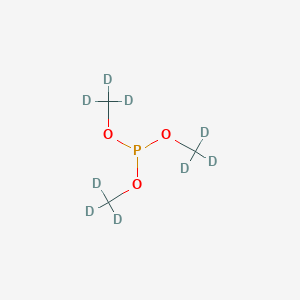

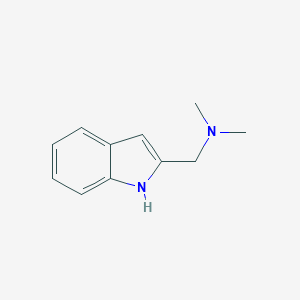

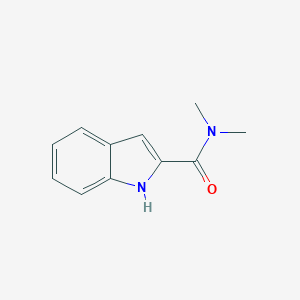

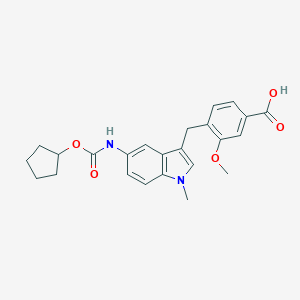

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Carboxymethoxylamine Hemihydrochloride (also known as Aminooxyacetic acid hemihydrochloride or O-(Carboxymethyl)hydroxylamine hemihydrochloride) is a chemical compound primarily known for its inhibitory effect on certain enzymes. Its primary mechanism of action involves the inhibition of transaminases, particularly aspartate transaminase, by interfering with the exchange of reducing equivalents between the cytosol and the mitochondrial matrix. [] This disruption of transamination reactions can influence various metabolic pathways, including gluconeogenesis. []

A: Research indicates that Carboxymethoxylamine Hemihydrochloride inhibits osteoclastogenesis and bone resorption by targeting the energy metabolism pathway within osteoclasts. [] Specifically, it attenuates mitochondrial oxidative phosphorylation, leading to reduced mitochondrial function and an inadequate energy supply. [] This disruption in energy production hampers the differentiation and bone-resorbing activity of osteoclasts. []

A: Studies suggest that endogenous production of Hydrogen Sulfide (H2S) by enzymes like cystathionine γ-lyase (CSE) and cysteine aminotransferase/3-mercaptopyruvate sulfurtransferase (CAT/3-MST) plays a role in blood-brain barrier disruption after a stroke. [] Carboxymethoxylamine Hemihydrochloride, specifically as an inhibitor of cystathionine β-synthase (CBS), has been found to prevent blood-brain barrier disruption in CSE knockout mice, suggesting a complex interplay between different H2S-producing enzymes in this context. []

A: Research in a rat model of Irritable Bowel Syndrome (IBS) induced by neonatal colonic inflammation suggests that Carboxymethoxylamine Hemihydrochloride can suppress visceral hypersensitivity. [] It appears to achieve this effect by inhibiting CBS, which subsequently reduces the activity of voltage-gated sodium channels in colon-specific dorsal root ganglion neurons. [] This modulation of neuronal activity contributes to the observed reduction in pain perception.

A: Carboxymethoxylamine Hemihydrochloride is frequently employed in the synthesis of haptens, which are then used to generate antibodies for detecting various toxins. This application leverages its ability to react with specific functional groups in target molecules. For instance, it can react with brevetoxins [], aflatoxin M1 [, ], and zearalenone [, ] to create modified versions that can be used as haptens. These haptens are crucial for developing sensitive and specific immunoassays for these toxins in various samples, including food products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.